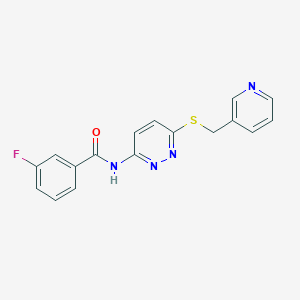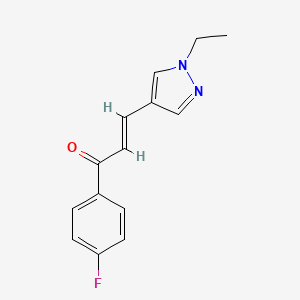![molecular formula C20H22FN3O3S B2840033 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 1797564-13-6](/img/structure/B2840033.png)
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzoxazole derivative . Benzoxazole derivatives have been identified as a new class of G-protein-coupled receptor kinase 2 and 5 inhibitors . These inhibitors are considered as a novel therapeutic strategy to prevent and treat heart failure disease .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds obtained are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by the presence of a benzoxazole ring, a piperidine ring, and a sulfonamide group . The structure is confirmed by spectral data including mass spectrometry, HRMS, and 1H and 13C NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoxazole derivatives include the coupling reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by a reaction with 1-(2-chloro ethyl) piperidine hydrochloride .Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives are characterized by their solubility in water and other polar solvents . The presence of a positive charge on either of the two nitrogen atoms in the benzoxazole ring allows it to exist in two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen
Structural Characterization and Potential Applications
Single-Crystal X-ray and Solid-State NMR Characterization : A study focused on the structural investigation of a compound closely related to the one , revealing insights into its potential as an Active Pharmaceutical Ingredient (API) for treating dementia. The research detailed the solid-state NMR study combined with quantum-chemical calculations, providing a comprehensive analysis of the compound's structure and dynamics (Tomasz Pawlak et al., 2021).
Antimicrobial and Antitumor Activities
Antimicrobial and Antitumor Potential : Another area of interest is the compound's role in antimicrobial and antitumor activities. Research has identified structures similar to the chemical that exhibit significant antiproliferative activity against various cancer cell lines, indicating potential for development as anticancer agents. Such compounds have shown efficacy in inhibiting cell proliferation, migration, and invasion, highlighting their relevance in cancer research (Yanyan Jia et al., 2020).
Molecular Dynamics and Inhibition Studies
Molecular Dynamics and Inhibition Studies : The compound's derivatives have been explored for their adsorption and corrosion inhibition properties, particularly on the corrosion of iron. This research underscores the compound's potential in industrial applications, where its derivatives can serve as corrosion inhibitors, demonstrating the chemical's versatility beyond biomedical applications (S. Kaya et al., 2016).
Wirkmechanismus
Target of Action
The primary targets of this compound are G-protein-coupled receptor kinase (GRK)-2 and -5 . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
The compound interacts with GRK-2 and -5, inhibiting their activity
Biochemical Pathways
The inhibition of GRK-2 and -5 affects the G-protein-coupled receptor signaling pathway . This pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and metabolism
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with GRK-2 and -5. By inhibiting these kinases, the compound can potentially disrupt G-protein-coupled receptor signaling, leading to changes in various cellular processes . .
Eigenschaften
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c1-14-12-16(21)6-7-19(14)28(25,26)22-13-15-8-10-24(11-9-15)20-23-17-4-2-3-5-18(17)27-20/h2-7,12,15,22H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULXVPPPKGLKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

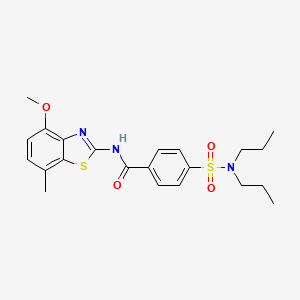
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2839956.png)
![7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2839957.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2839958.png)

![2-(3,4-Dimethoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2839960.png)
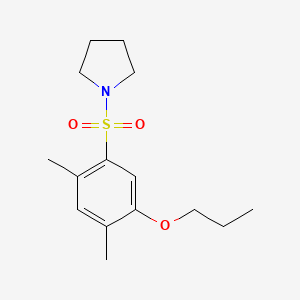
![3-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2839964.png)
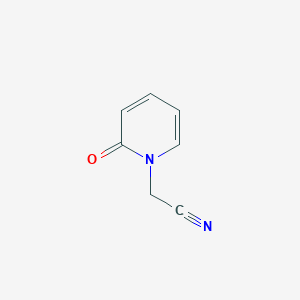
![8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2839966.png)
